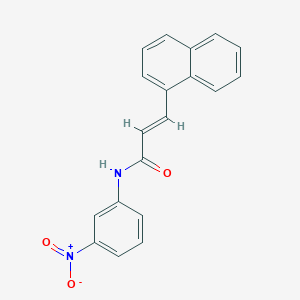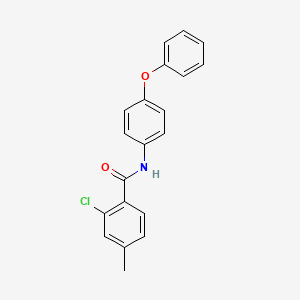
3-(1-naphthyl)-N-(3-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-naphthyl)-N-(3-nitrophenyl)acrylamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as NNA and has a molecular formula of C20H14N2O3.
Applications De Recherche Scientifique
3-(1-naphthyl)-N-(3-nitrophenyl)acrylamide has been studied extensively due to its potential applications in various fields. This compound has been found to exhibit anticancer, antimicrobial, and antifungal properties. In addition, it has been studied for its potential use as a fluorescent probe for detecting protein aggregation and for its ability to inhibit the aggregation of amyloid beta peptides, which are associated with Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 3-(1-naphthyl)-N-(3-nitrophenyl)acrylamide is not fully understood. However, it has been proposed that this compound works by inhibiting the activity of enzymes that are involved in various biological processes, such as cell division and DNA replication. In addition, it has been suggested that 3-(1-naphthyl)-N-(3-nitrophenyl)acrylamide may work by disrupting the structure of proteins, leading to their inactivation.
Biochemical and Physiological Effects:
Studies have shown that 3-(1-naphthyl)-N-(3-nitrophenyl)acrylamide has a variety of biochemical and physiological effects. For example, it has been found to induce apoptosis in cancer cells by activating the caspase-3 pathway. It has also been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans. In addition, 3-(1-naphthyl)-N-(3-nitrophenyl)acrylamide has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(1-naphthyl)-N-(3-nitrophenyl)acrylamide in lab experiments is its versatility. This compound has been studied in various fields, including cancer research, microbiology, and neurobiology. In addition, its fluorescent properties make it a useful tool for detecting protein aggregation and studying protein-protein interactions. However, there are also limitations to using 3-(1-naphthyl)-N-(3-nitrophenyl)acrylamide in lab experiments. For example, this compound may have toxic effects on cells at high concentrations, making it difficult to use in certain experiments.
Orientations Futures
There are many future directions for research on 3-(1-naphthyl)-N-(3-nitrophenyl)acrylamide. One area of interest is its potential use as a treatment for cancer. Studies have shown that this compound has anticancer properties, and further research could lead to the development of new cancer therapies. In addition, research on the mechanism of action of 3-(1-naphthyl)-N-(3-nitrophenyl)acrylamide could provide insight into the biological processes that it affects, leading to new discoveries in various fields. Finally, further studies on the toxicity of this compound could help to determine its safety for use in humans.
Méthodes De Synthèse
The synthesis of 3-(1-naphthyl)-N-(3-nitrophenyl)acrylamide involves the reaction of 1-naphthylamine and 3-nitrobenzaldehyde in the presence of acetic acid and ethanol. The reaction mixture is then refluxed for several hours, and the resulting product is purified through recrystallization. This method has been reported in various research papers, and it has been found to be a reliable and efficient way to synthesize 3-(1-naphthyl)-N-(3-nitrophenyl)acrylamide.
Propriétés
IUPAC Name |
(E)-3-naphthalen-1-yl-N-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3/c22-19(20-16-8-4-9-17(13-16)21(23)24)12-11-15-7-3-6-14-5-1-2-10-18(14)15/h1-13H,(H,20,22)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUIQHSTXPVJKP-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=CC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C/C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(naphthalen-1-yl)-N-(3-nitrophenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-{[(2-methoxyphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5789522.png)

![2-({5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5789538.png)



![2-(1H-indol-2-yl)-N'-[1-(4-pyridinyl)ethylidene]acetohydrazide](/img/structure/B5789562.png)

![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B5789580.png)
![2-[4-(2-nitrobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5789584.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-methylphenyl)acetamide](/img/structure/B5789599.png)
![methyl 2-[(2-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5789602.png)
![2-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethoxy)benzamide](/img/structure/B5789608.png)